Cas no 34945-15-8 (1H-1,2,4-Triazole,5-(propylthio)-)
1H-1,2,4-Triazole,5-(propylthio)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole,5-(propylthio)-
- 3-Propylthio-4H-1,2,4-triazole
- 5-propylsulfanyl-1H-1,2,4-triazole
- 3-propylsulfanyl-1H-[1,2,4]triazole
- 3-propylthio-1,2,4-triazole
- SCHEMBL9860694
- SCHEMBL1763254
- DTXSID00371929
- 3-propylthio-1,2,4 triazole
- FT-0616369
- A822472
- 34945-15-8
- PAJVYOXCHCXLOM-UHFFFAOYSA-N
- MFCD01312670
- AKOS006229951
- 3-(propylthio)-4h-1,2,4-triazole
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- Inchi: 1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
- InChI Key: PAJVYOXCHCXLOM-UHFFFAOYSA-N
- SMILES: S(C1=NC=NN1)CCC
Computed Properties
- Exact Mass: 143.05200
- Monoisotopic Mass: 143.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 66.9Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.2
- Melting Point: 52-54
- Boiling Point: 301°Cat760mmHg
- Flash Point: 135.8°C
- Refractive Index: 1.556
- PSA: 66.87000
- LogP: 1.30680
- Solubility: Not determined
1H-1,2,4-Triazole,5-(propylthio)- Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
1H-1,2,4-Triazole,5-(propylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 2731CC-10GM |
3-Propylthio-4H-1,2,4-triazole |
34945-15-8 | 95.0%(GC) | 10gm |
$445.76 | 2023-09-19 |
1H-1,2,4-Triazole,5-(propylthio)- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 1H-1,2,4-Triazole,5-(propylthio)-
Introduction to 1H-1,2,4-Triazole,5-(propylthio) (CAS No. 34945-15-8)
The compound 1H-1,2,4-Triazole,5-(propylthio), identified by its Chemical Abstracts Service (CAS) number 34945-15-8, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This triazole derivative features a unique structural motif consisting of a triazole ring substituted with a propylthio group at the 5-position. The presence of this propylthio moiety introduces interesting electronic and steric properties, making the compound a promising candidate for various applications in medicinal chemistry and material science.
1H-1,2,4-Triazole,5-(propylthio) belongs to the broader class of triazole compounds, which are well-known for their broad-spectrum biological activities. Triazoles are characterized by a three-membered aromatic ring containing two nitrogen atoms and one carbon atom. This structural framework imparts remarkable stability and reactivity, enabling diverse chemical modifications and biological interactions. The addition of the propylthio group further enhances the compound's potential by introducing a sulfur-containing side chain, which can influence its solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, triazole derivatives have emerged as particularly valuable scaffolds due to their ability to modulate various biological pathways. The 1H-1,2,4-Triazole,5-(propylthio) structure has been explored in several preclinical studies for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes has made it a subject of interest in the fight against drug-resistant pathogens.
One of the most compelling aspects of 1H-1,2,4-Triazole,5-(propylthio) is its versatility in chemical synthesis. The triazole ring can be further functionalized at various positions to create libraries of derivatives with tailored properties. For instance, modifications at the 4-position or 3-position can introduce additional pharmacophores that enhance binding interactions with specific enzymes or receptors. This flexibility has allowed researchers to optimize the compound's pharmacokinetic and pharmacodynamic profiles for targeted therapeutic interventions.
Recent advancements in computational chemistry have enabled more efficient screening of triazole derivatives like 1H-1,2,4-Triazole,5-(propylthio) for potential drug candidates. Molecular docking studies have identified several promising analogs that exhibit high affinity for known drug targets. These computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization processes in drug discovery pipelines.
The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. The propylthio group in 1H-1,2,4-Triazole,5-(propylthio) not only contributes to its structural diversity but also enhances its interaction with biological systems. Sulfur atoms are known to participate in various biochemical reactions and can serve as critical recognition elements in protein-ligand binding assays. This makes triazole derivatives with sulfur substituents particularly attractive for developing new therapeutic agents.
In conclusion,1H-1,2,4-Triazole,5-(propylthio) (CAS No. 34945-15-8) represents a fascinating example of how structural modifications can lead to novel compounds with significant biological potential. Its unique combination of a triazole core and a propylthio substituent positions it as a valuable asset in pharmaceutical research and development. As our understanding of molecular interactions continues to evolve,1H-1,2,4-Triazole,5-(propylthio) is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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